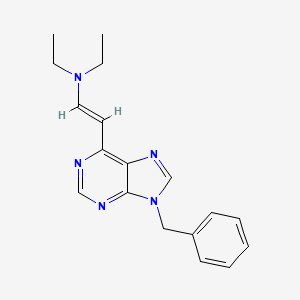
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine is a synthetic organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a purine base substituted with a benzyl group and an ethenamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a benzyl halide, followed by the introduction of the ethenamine group through a condensation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and real-time monitoring can further improve the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenamine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or purine moieties, using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO), alkyl halides in aprotic solvents.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced ethenamine derivatives.
Substitution: Substituted purine or benzyl derivatives.
Applications De Recherche Scientifique
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-dimethylethenamine: Similar structure but with dimethyl substitution instead of diethyl.
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylpropylamine: Similar structure but with a propylamine group instead of ethenamine.
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylbutylamine: Similar structure but with a butylamine group instead of ethenamine.
Uniqueness
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine is unique due to its specific combination of a purine base, benzyl group, and ethenamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H21N5 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(E)-2-(9-benzylpurin-6-yl)-N,N-diethylethenamine |
InChI |
InChI=1S/C18H21N5/c1-3-22(4-2)11-10-16-17-18(20-13-19-16)23(14-21-17)12-15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3/b11-10+ |
Clé InChI |
YSPSDDRUKJMGTC-ZHACJKMWSA-N |
SMILES isomérique |
CCN(CC)/C=C/C1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
SMILES canonique |
CCN(CC)C=CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester](/img/structure/B14174219.png)
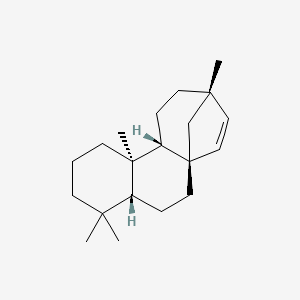
![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)


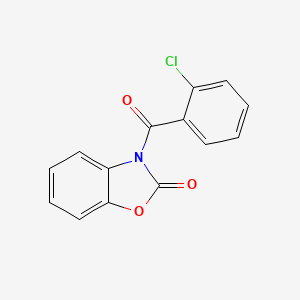


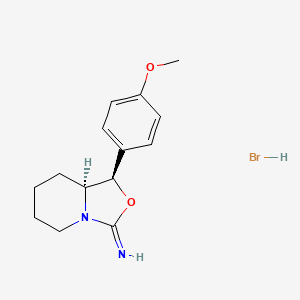
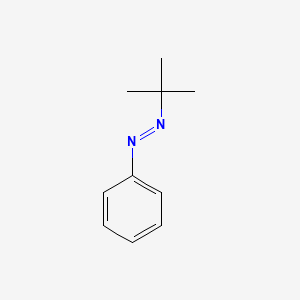
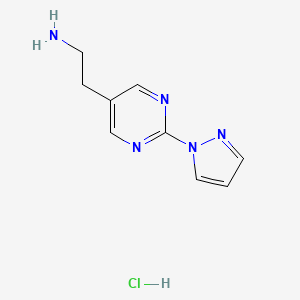
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)


